Ethyl 8-(4-methoxyphenyl)-8-oxooctanoate
Overview
Description
Ethyl 8-(4-methoxyphenyl)-8-oxooctanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to an octanoic acid chain, which is further substituted with a 4-methoxyphenyl group and a keto group at the eighth carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 8-(4-methoxyphenyl)-8-oxooctanoate typically involves a multi-step process. One common method is the esterification of 8-(4-methoxyphenyl)-8-oxooctanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Another approach involves the use of a Grignard reagent. In this method, 4-methoxyphenylmagnesium bromide is reacted with ethyl 8-oxooctanoate in an anhydrous ether solvent. The reaction mixture is then quenched with water and acidified to yield the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of solid acid catalysts, which can be easily separated and reused, is also common in industrial processes to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-(4-methoxyphenyl)-8-oxooctanoate undergoes various chemical reactions, including:
Oxidation: The keto group can be further oxidized to form carboxylic acids.
Reduction: The keto group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: 8-(4-methoxyphenyl)-8-oxooctanoic acid.
Reduction: Ethyl 8-(4-methoxyphenyl)-8-hydroxyoctanoate.
Substitution: Ethyl 8-(4-hydroxyphenyl)-8-oxooctanoate.
Scientific Research Applications
Ethyl 8-(4-methoxyphenyl)-8-oxooctanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 8-(4-methoxyphenyl)-8-oxooctanoate involves its interaction with specific molecular targets. The compound’s keto group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the methoxyphenyl group can interact with hydrophobic pockets within proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Ethyl 8-(4-methoxyphenyl)-8-oxooctanoate can be compared with similar compounds such as:
Ethyl 8-(4-hydroxyphenyl)-8-oxooctanoate: Similar structure but with a hydroxyl group instead of a methoxy group, leading to different reactivity and biological activity.
Ethyl 8-(4-methylphenyl)-8-oxooctanoate: Contains a methyl group instead of a methoxy group, which affects its hydrophobicity and interaction with biological targets.
Ethyl 8-(4-chlorophenyl)-8-oxooctanoate:
This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
ethyl 8-(4-methoxyphenyl)-8-oxooctanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O4/c1-3-21-17(19)9-7-5-4-6-8-16(18)14-10-12-15(20-2)13-11-14/h10-13H,3-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOAKQIVMCICRIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCC(=O)C1=CC=C(C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40446201 | |
Record name | ETHYL 8-(4-METHOXYPHENYL)-8-OXOOCTANOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40446201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
362669-41-8 | |
Record name | ETHYL 8-(4-METHOXYPHENYL)-8-OXOOCTANOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40446201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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